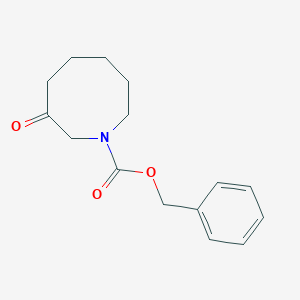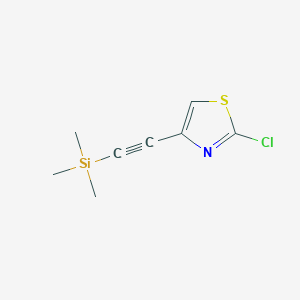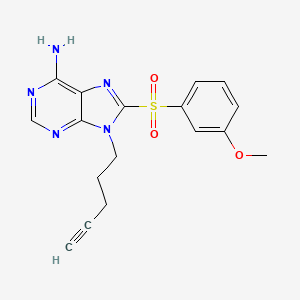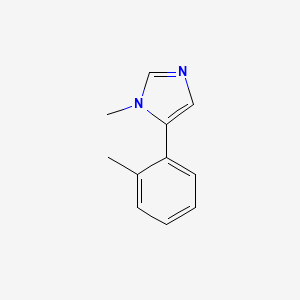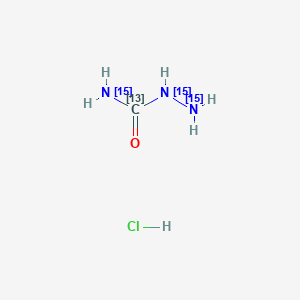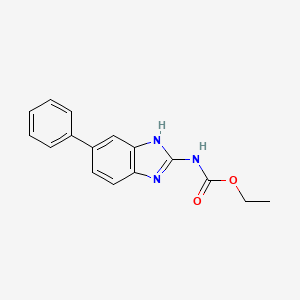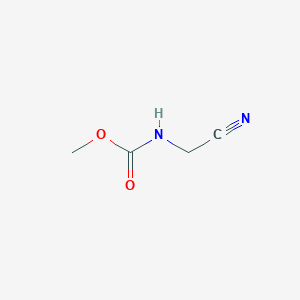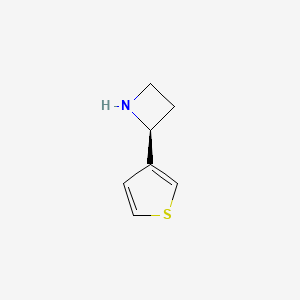
(S)-2-(Thiophen-3-yl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Thiophen-3-yl)azetidine is a chiral azetidine derivative featuring a thiophene ring attached to the azetidine structure Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of a thiophene ring adds unique electronic and steric properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Thiophen-3-yl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and azetidine derivatives.
Formation of Intermediate: The thiophene ring is functionalized to introduce a suitable leaving group, such as a halide or sulfonate, at the 3-position.
Nucleophilic Substitution: The functionalized thiophene undergoes nucleophilic substitution with an azetidine derivative, resulting in the formation of this compound.
Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and scalable purification methods.
化学反応の分析
Types of Reactions
(S)-2-(Thiophen-3-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azetidine ring can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
(S)-2-(Thiophen-3-yl)azetidine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of (S)-2-(Thiophen-3-yl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the azetidine ring can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-2-(Thiophen-2-yl)azetidine: Similar structure with the thiophene ring at the 2-position.
(S)-2-(Furan-3-yl)azetidine: Contains a furan ring instead of a thiophene ring.
(S)-2-(Pyridin-3-yl)azetidine: Features a pyridine ring in place of the thiophene ring.
Uniqueness
(S)-2-(Thiophen-3-yl)azetidine is unique due to the electronic properties imparted by the thiophene ring, which can influence its reactivity and interactions with biological targets. The specific positioning of the thiophene ring also affects the compound’s steric and electronic characteristics, distinguishing it from other similar compounds.
特性
分子式 |
C7H9NS |
|---|---|
分子量 |
139.22 g/mol |
IUPAC名 |
(2S)-2-thiophen-3-ylazetidine |
InChI |
InChI=1S/C7H9NS/c1-3-8-7(1)6-2-4-9-5-6/h2,4-5,7-8H,1,3H2/t7-/m0/s1 |
InChIキー |
FWRARJVSCZHRHW-ZETCQYMHSA-N |
異性体SMILES |
C1CN[C@@H]1C2=CSC=C2 |
正規SMILES |
C1CNC1C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12935085.png)
![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)

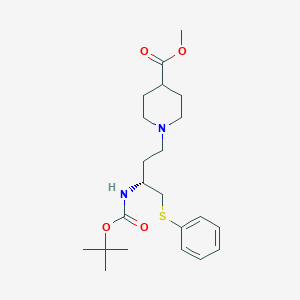
![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
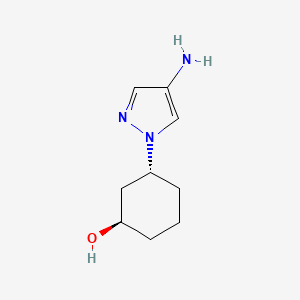
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
